(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466440
InChI: InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3/t11-,12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13466440

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one
Standard InChI InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3/t11-,12-/m0/s1
Standard InChI Key YPXCUZPYUJMYDU-RYUDHWBXSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N

Introduction

(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a molecular weight of 241.37 g/mol and a molecular formula of C13H27N3O . This compound belongs to a class of molecules that incorporate both amino and pyrrolidinyl functionalities, which are common in pharmaceutical and biochemical research due to their potential biological activities.

Synthesis and Preparation

While specific synthesis protocols for (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the pyrrolidine ring and subsequent modification with isopropyl and methyl amino groups. The synthesis might involve asymmetric synthesis techniques to achieve the desired stereochemistry.

Research Findings and Future Directions

Given the lack of detailed research findings specifically on (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, future studies could focus on its synthesis optimization, structural characterization, and biological activity screening. This could involve exploring its potential as a lead compound for drug development, particularly in areas where similar structures have shown promise.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator